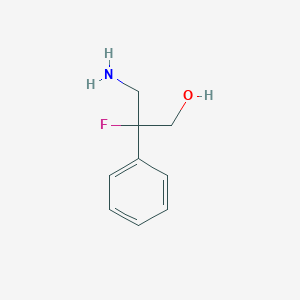
3-Amino-2-fluoro-2-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-fluoro-2-phenylpropan-1-ol is an organic compound with the molecular formula C9H12FNO It is a chiral molecule that contains an amino group, a fluoro group, and a phenyl group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-2-fluoro-2-phenylpropan-1-ol can be achieved through several methods. One common approach involves the reaction of 2-fluorophenylacetonitrile with borane-tetrahydrofuran complex in tetrahydrofuran at 75°C for 2 hours . Another method includes the addition of methanol followed by hydrogen chloride in 1,4-dioxane, with the mixture being heated to reflux for 2 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions and scaling up the process, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-fluoro-2-phenylpropan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can produce an amine.
Scientific Research Applications
3-Amino-2-fluoro-2-phenylpropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of fine chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of 3-amino-2-fluoro-2-phenylpropan-1-ol involves its interaction with specific molecular targets. It acts primarily as a selective norepinephrine releasing agent, indirectly activating adrenergic receptors . This mechanism is similar to that of other sympathomimetic agents, which induce the release of neurotransmitters to exert their effects.
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A substituted amphetamine that acts as a norepinephrine releasing agent.
Ephedrine: A sympathomimetic amine used in the treatment of asthma and nasal congestion.
Pseudoephedrine: A stereoisomer of ephedrine used as a decongestant.
Uniqueness
3-Amino-2-fluoro-2-phenylpropan-1-ol is unique due to the presence of the fluoro group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological properties.
Properties
Molecular Formula |
C9H12FNO |
|---|---|
Molecular Weight |
169.20 g/mol |
IUPAC Name |
3-amino-2-fluoro-2-phenylpropan-1-ol |
InChI |
InChI=1S/C9H12FNO/c10-9(6-11,7-12)8-4-2-1-3-5-8/h1-5,12H,6-7,11H2 |
InChI Key |
RQRGUVHBPQQCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CN)(CO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


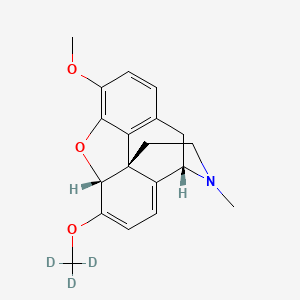

![1-[(3R,5R)-6-carboxy-3,5-dihydroxyhexyl]-5-(4-fluorophenyl)-4-phenyl-2-propan-2-ylpyrrole-3-carboxylic acid](/img/structure/B13434275.png)

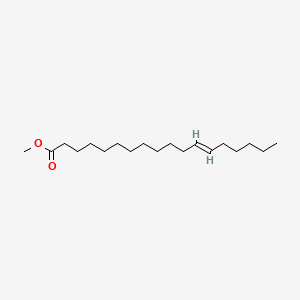


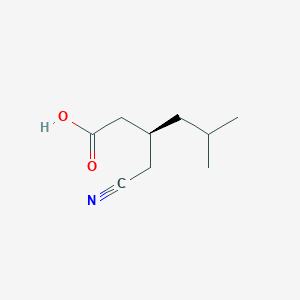
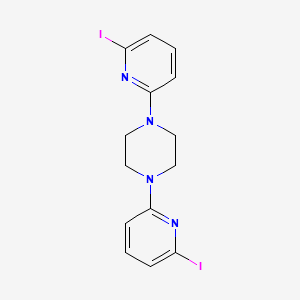
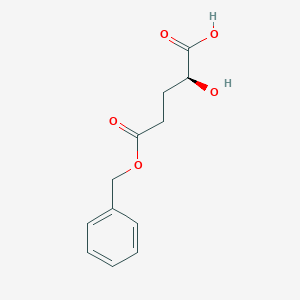

![N-(2-[(Ethoxycarbonyl)amino]-5-{[(4-fluorophenyl)methyl]amino}phenyl)-beta-D-glucopyranuronosylamine](/img/structure/B13434309.png)
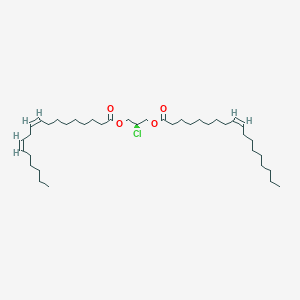
![(4S)-3-[(4E)-5-(4-Fluorophenyl)-1-oxo-4-penten-1-yl]-4-phenyl-2-oxazolidinone](/img/structure/B13434313.png)
